

Advanced Solid-State Characterization and Crystal Structure Analysis of Scopoline Methobromide

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Compound of Interest

Compound Name:	Scopoline Methobromide
CAS No.:	845870-40-8
Cat. No.:	B1146111

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Executive Summary **Scopoline methobromide** (also recognized in pharmacopeial contexts as Tiotropium Impurity H or N-methylscopine bromide) is a quaternary ammonium derivative of the tropane alkaloid family[1],[2]. Understanding its solid-state architecture is critical for pharmaceutical quality control, particularly in distinguishing its polymorphic and pseudopolymorphic forms from related muscarinic antagonists[3],[2]. This technical whitepaper provides an in-depth crystallographic profile, detailing single-crystal X-ray diffraction (SCXRD) parameters, solid-state NMR conformational dynamics, and anisotropic thermal expansion behaviors.

Molecular Architecture and Pharmacological Context

Scopoline methobromide functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs)[4]. Its molecular scaffold is defined by a rigid bicyclic tropane ring, a 6 β ,7 β -epoxide bridge, and an N-methylated quaternary ammonium center[5],[2].

The permanent positive charge imparted by the methobromide quaternization significantly increases its hydrophilicity, restricting blood-brain barrier penetration and localizing its

anticholinergic effects[4],[2]. In industrial pharmaceutical synthesis, it is rigorously monitored as a byproduct or impurity (Impurity H) during the production of long-acting muscarinic antagonists like tiotropium[1],[2].

Crystallographic Profiling: Single-Crystal X-Ray Diffraction

Definitive solid-state characterization of **scopoline methobromide** has been achieved via Single-Crystal X-Ray Diffraction (SCXRD)[4]. The compound crystallizes in the non-centrosymmetric orthorhombic space group P212121[4],[3]. The crystal packing is heavily influenced by a network of intermolecular interactions, primarily driven by the bromide counterion and the tropate ester moiety[4].

Unlike extended conformations seen in some hydrohalide anhydrates, the methobromide salt adopts a "compact" conformation in the crystalline state[6],[7]. In this arrangement, the phenyl ring eclipses the C(alpha)-H bond and folds back near the underside of the scopoline structural core[6],[7]. Furthermore, X-ray data confirms the rigid axial stereochemistry of the N-methyl group[6],[7].

Table 1: Crystallographic and Unit Cell Parameters of **Scopoline Methobromide** at 293 K[3], [8]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
Temperature	293(2) K
Unit Cell Axis a	7.0403(8) Å
Unit Cell Axis b	10.926(2) Å
Unit Cell Axis c	23.364(5) Å
Cell Volume (V)	1797.2(6) Å ³
Formula Units (Z)	4
Final R(F)	0.039
Weighted Rw(F)	0.052

Conformational Dynamics: Solid-State NMR

To corroborate the SCXRD data, Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR is utilized[4]. Solid-state NMR is highly sensitive to the conformational state of the molecule in its polycrystalline form[4].

While X-ray diffraction provides a static, time-averaged electron density map, CPMAS ¹³C NMR confirms the structural rigidity and phase purity of the bulk powder[4],[6]. High-speed rotor spinning (e.g., >10 kHz) can induce temperature-related phase transitions in related hydrated species, but the anhydrous methobromide salt maintains a stable, distinct spectral signature indicative of its rigid, compact conformation[6].

Thermal Behavior and Anisotropic Expansion

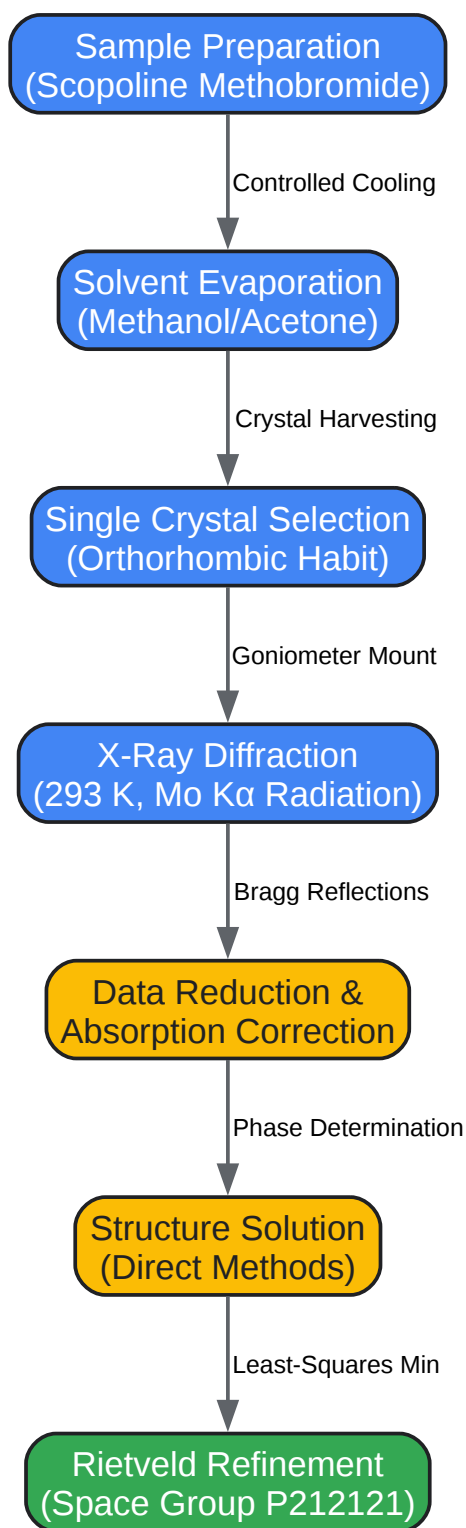
Variable-temperature X-ray powder diffraction (VT-XRPD) reveals unique thermomechanical properties. When subjected to heating from 308 K to 458 K, **scopoline methobromide** exhibits pronounced anisotropic thermal expansion[8].

Careful examination of the diffraction lines (specifically the 020 and 112 reflections) shows thermally induced shifts[8]. Interestingly, the compound displays thermosalient behavior—a rare kinematic property where crystals undergo macroscopic motion or "jumping" upon heating—without undergoing an associated structural phase transition[8]. Rietveld refinements confirm that while the unit cell expands anisotropically, the fundamental crystal packing remains intact up to 458 K[8].

Self-Validating Experimental Protocols

Protocol A: Single-Crystal Growth and SCXRD Data Acquisition

- Step 1: Supersaturation and Crystallization. Dissolve 50 mg of **scopoline methobromide** in a minimal volume of methanol. Slowly diffuse acetone (antisolvent) into the solution at 4°C.
 - Causality: Methanol perfectly solvates the polar quaternary headgroup. The gradual introduction of the lower-dielectric acetone drives controlled supersaturation, favoring the nucleation of high-quality orthorhombic single crystals rather than amorphous precipitation.
- Step 2: Data Collection. Mount a suitable crystal on a glass fiber using perfluoropolyether oil. Collect data at 293(2) K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
 - Causality: While cryogenic cooling (e.g., 100 K) minimizes thermal vibrations, ambient temperature (293 K) is deliberately selected here to establish a structural baseline that aligns with subsequent variable-temperature expansion studies[3],[8].
- Step 3: Structure Solution. Solve the structure using direct methods and refine via full-matrix least-squares on F².
 - Causality: Direct methods leverage the strong anomalous dispersion of the heavy bromide atom, which unambiguously establishes the (S)-absolute configuration of the chiral centers[3].
- Self-Validation Check: The protocol is self-validating through the final R1factor. An R1 converging below 0.05 (specifically ~ 0.039 [3]) confirms phase purity and correct absorption correction. If $R1 > 0.05$, the crystal is rejected for potential twinning or inadequate modeling.

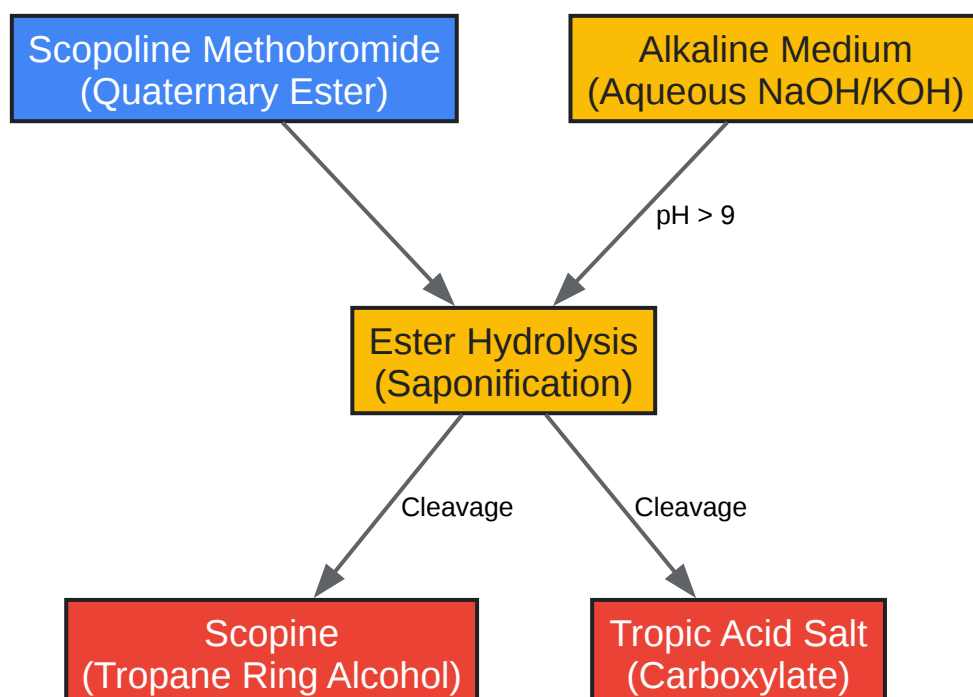


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Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) and structural refinement.

Protocol B: Variable-Temperature XRPD and Degradation Analysis

- Step 1: VT-XRPD Heating Ramp. Load the polycrystalline sample into a capillary and heat from 308 K to 458 K at a rate of 2 K/min[8].
 - Causality: A slow heating ramp ensures thermal equilibrium across the powder bed, preventing thermal gradients that cause artificial peak broadening, thereby allowing precise tracking of the 020 and 112 diffraction line shifts[8].
- Step 2: Alkaline Hydrolysis (Stability Testing). Subject the compound to aqueous NaOH (pH > 9) at elevated temperatures.
 - Causality: As an ester of a quaternary amino alcohol, the molecule is highly susceptible to saponification. This step maps the degradation profile, yielding scopine (retaining the tropane ring) and a tropic acid salt[4].
- Self-Validation Check: For VT-XRPD, the Rietveld goodness-of-fit (χ^2) must remain near 1.0 across all temperature steps. A sudden spike in χ^2 serves as an internal flag for sample degradation or an unmodeled phase transition.



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Caption: Alkaline hydrolysis degradation pathway of **scopoline methobromide**.

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